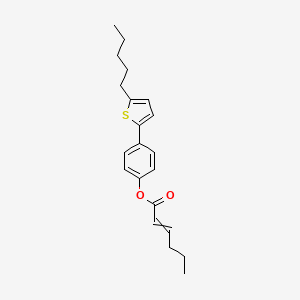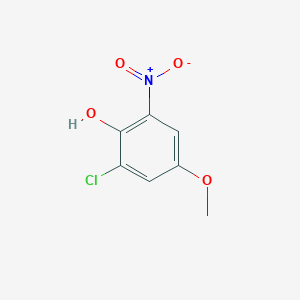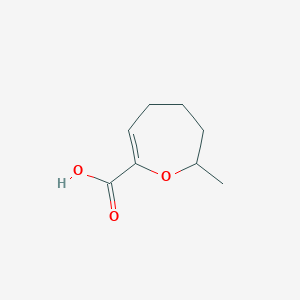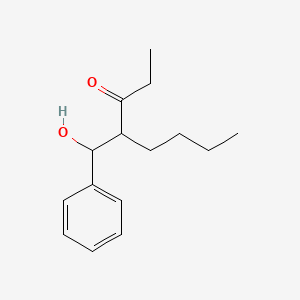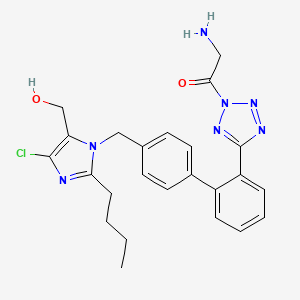
Glycyllosartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyllosartan is a synthetic compound that belongs to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the treatment of hypertension and related cardiovascular conditions. This compound works by inhibiting the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyllosartan involves multiple steps, starting from the basic building blocks of organic chemistry. The key steps include the formation of the biphenyl tetrazole moiety and the subsequent attachment of the imidazole ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. The process involves large-scale reactors and continuous flow systems to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Glycyllosartan undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methanol group attached to the imidazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group present in some intermediates can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: Halogen atoms in the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies or as intermediates in the synthesis of other ARBs.
Scientific Research Applications
Glycyllosartan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the structure-activity relationship of ARBs and for developing new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of angiotensin II in cellular signaling and its effects on different cell types.
Medicine: Clinical studies focus on its efficacy in treating hypertension, heart failure, and diabetic nephropathy. It is also explored for its potential benefits in reducing the risk of stroke.
Industry: this compound is used in the pharmaceutical industry for the development of generic formulations and combination therapies with other antihypertensive agents.
Mechanism of Action
Glycyllosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function. The molecular targets include the AT1 receptors located on the surface of vascular smooth muscle cells and adrenal gland cells.
Comparison with Similar Compounds
Losartan: Another ARB with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its longer duration of action and higher potency compared to Glycyllosartan.
Irbesartan: Offers additional benefits in patients with diabetic nephropathy.
Uniqueness of this compound: this compound stands out due to its specific binding affinity to the AT1 receptors and its favorable side effect profile. It has a unique chemical structure that allows for effective inhibition of angiotensin II without causing significant adverse effects commonly associated with other ARBs, such as cough or hyperkalemia.
Properties
Molecular Formula |
C24H26ClN7O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-amino-1-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C24H26ClN7O2/c1-2-3-8-21-27-23(25)20(15-33)31(21)14-16-9-11-17(12-10-16)18-6-4-5-7-19(18)24-28-30-32(29-24)22(34)13-26/h4-7,9-12,33H,2-3,8,13-15,26H2,1H3 |
InChI Key |
LCHANOFLCNUHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(=O)CN)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
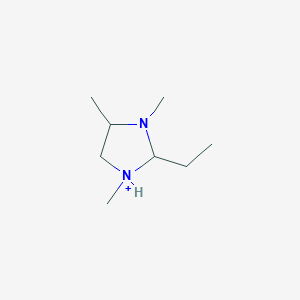
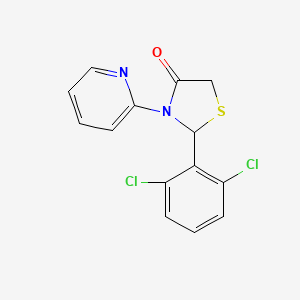
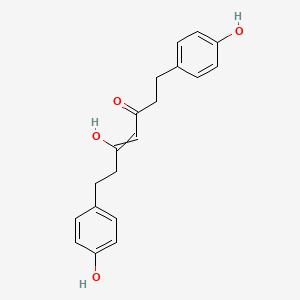
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
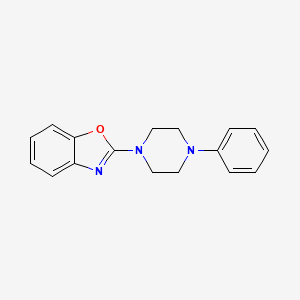
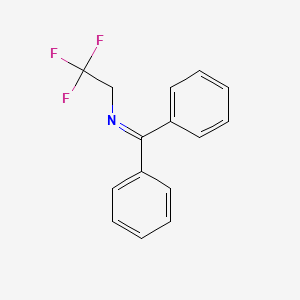
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
